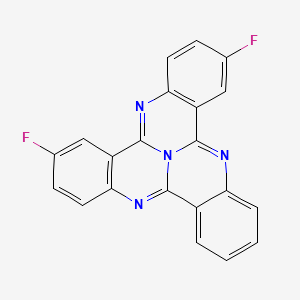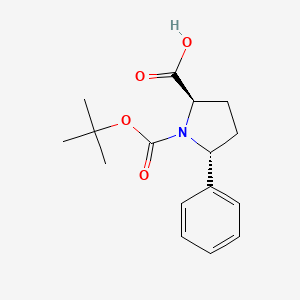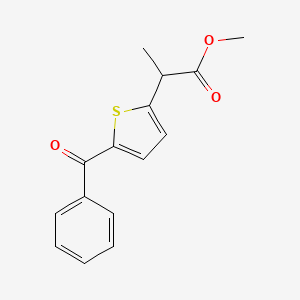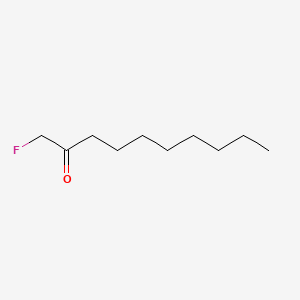
Perfluoro-3,5,7,9-butaoxadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7,9-Tetraoxaundecafluorodecanoic acid is a perfluorinated compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms and ether linkages, making it highly stable and resistant to degradation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,9-Tetraoxaundecafluorodecanoic acid typically involves the fluorination of precursor compounds containing ether linkages. One common method includes the reaction of perfluorinated alcohols with suitable reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment is essential to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7,9-Tetraoxaundecafluorodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones or aldehydes, while reduction can produce perfluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
3,5,7,9-Tetraoxaundecafluorodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.
Wirkmechanismus
The mechanism of action of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves its interaction with molecular targets through its fluorinated and ether functional groups. These interactions can affect various biochemical pathways and processes. The compound’s high stability and resistance to degradation make it a valuable tool for studying long-term effects in biological and environmental systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid: Another perfluorinated compound with similar stability and applications.
Perfluorodecanoic acid: Shares structural similarities but lacks the ether linkages present in 3,5,7,9-Tetraoxaundecafluorodecanoic acid.
Perfluorobutanoic acid: A shorter-chain perfluorinated acid with different physical and chemical properties.
Uniqueness
3,5,7,9-Tetraoxaundecafluorodecanoic acid is unique due to its multiple ether linkages and high degree of fluorination. These features contribute to its exceptional stability, resistance to degradation, and distinctive reactivity compared to other perfluorinated compounds.
Eigenschaften
CAS-Nummer |
39492-90-5 |
|---|---|
Molekularformel |
CF3(OCF2)4COOH C6HF11O6 |
Molekulargewicht |
378.05 g/mol |
IUPAC-Name |
2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6HF11O6/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11/h(H,18,19) |
InChI-Schlüssel |
RVMKCACFKFAJPS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)


![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)


![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
